molecular formula C10H20ClNO2 B1444547 4-Piperidinebutanoic acid, methyl ester, hydrochloride CAS No. 179689-05-5

4-Piperidinebutanoic acid, methyl ester, hydrochloride

Cat. No. B1444547
M. Wt: 221.72 g/mol
InChI Key: IZBLMWWIUMKZKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 4-Piperidinebutanoic acid, methyl ester, hydrochloride consists of 10 carbon atoms, 20 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms. The molecular weight of this compound is 221.72 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperidine derivatives include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions . An interesting example of functionalized chemoselective piperidine synthesis combines multiple stages in one .

Scientific Research Applications

Chemical Modification and Biopolymer Applications

In the field of polymer science, "4-Piperidinebutanoic acid, methyl ester, hydrochloride" can be related to the modification of xylan, a hemicellulose, to produce biopolymer ethers and esters with specific properties. These modifications aim at producing materials with tailored functional groups, degrees of substitution, and substitution patterns for various applications. For instance, xylan esters synthesized through conversion with this compound and other reactants under specific conditions have potential applications in drug delivery, as they can form nanoparticles for this purpose. Moreover, cationic derivatives of such xylan modifications suggest uses as paper strength additives, flocculation aids, and antimicrobial agents due to the introduction of functional groups such as xylan-4-[N,N,N-trimethylammonium]butyrate chloride moieties (Petzold-Welcke et al., 2014).

Pharmacology and Medicinal Chemistry

In pharmacology, the stereochemistry and structural modifications of compounds related to "4-Piperidinebutanoic acid, methyl ester, hydrochloride" have profound effects on their biological activity. Research on stereoisomers of opioid compounds, for example, has shown that slight changes in the stereochemistry can result in significant differences in their pharmacological properties. These findings are crucial for the development of more refined pharmacophores for opioid receptors (Brine et al., 1997).

Analytical Chemistry

In analytical chemistry, "4-Piperidinebutanoic acid, methyl ester, hydrochloride" and its derivatives are of interest for their presence in various samples and their implications for health and safety. The development of analytical methods for detecting esters of 3-monochloropropane-1,2-diol (3-MCPD esters) and glycidol esters in food and biological samples is a critical area of research. These contaminants, found in processed edible oils and other foods, pose potential health risks. Therefore, accurate and sensitive analytical techniques are necessary for their detection and quantification to ensure food safety (Crews et al., 2013).

Future Directions

Piperidines play a significant role in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The future directions in this field may involve the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

methyl 4-piperidin-4-ylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2.ClH/c1-13-10(12)4-2-3-9-5-7-11-8-6-9;/h9,11H,2-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZBLMWWIUMKZKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinebutanoic acid, methyl ester, hydrochloride

Synthesis routes and methods I

Procedure details

To a solution of 4-piperidin-4-yl-butyric acid (1.1 g; 5.30 mmol) in methanol (5 mL) is added thionylchloride (0.69 g; 5.80 mmol) and the reaction mixture is stirred at room temperature for 2 hours. All volatiles are then removed under high vacuum and the resulting residue triturated with diethyl ether, sucked to dryness and washed (diethyl ether) to afford the desired compound (1.06 g; 4.8 mmol).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

18 ml (0.242 mol) of thionyl chloride are slowly added dropwise to 800 ml of methanol at -10° C., while stirring. A solution of 44.3 g (0.201 mol) of 4-(4-piperidinyl)-butyric acid hydrochloride in 100 ml of methanol is then added dropwise at the same temperature, stirring is continued overnight at room temperature and the mixture is then concentrated to dryness in vacuo. The residue is partitioned between 50% strength potassium carbonate solution and ether. The aqueous phase is extracted twice more with ether. The combined ether extracts are dried and concentrated. The residue is dissolved in methanol and the solution is acidified to pH 6 with ethereal hydrochloric acid and concentrated to dryness in vacuo. The residue which remains is triturated with acetone. The crystals which have separated out are filtered off with suction.
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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